molecular formula C23H28N2O B123236 (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide CAS No. 951155-18-3

(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide

Cat. No. B123236
M. Wt: 348.5 g/mol
InChI Key: UXIPFQUBOVWAQW-SAPNQHFASA-N
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Description

The compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. Amides play a crucial role in biochemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, phenyl groups, and an amide functional group. Piperidine is a heterocyclic organic compound, while phenyl groups are aromatic hydrocarbons .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide functional group and the piperidine ring. Amides, for example, can undergo hydrolysis, especially under acidic or basic conditions, to form carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

properties

IUPAC Name

(E)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIPFQUBOVWAQW-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide

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